N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methyl, and dichloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10BrCl2NO |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-6-10(3-4-11(8)15)18-14(19)9-2-5-12(16)13(17)7-9/h2-7H,1H3,(H,18,19) |
InChI Key |
SCKZTNVBLLTZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.